Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate
Description
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate (CAS 85586-80-7) is a highly sulfonated azo-triazine compound with a molecular weight of 938.163 g/mol . Its structure features a central 1,3,5-triazine ring substituted with chloro and amino groups, linked to naphthyl azo moieties and benzene disulfonate groups. The tetrasodium counterions enhance water solubility, making it suitable for applications in reactive dyeing, particularly for textiles requiring high color fastness and solubility in aqueous media .
The compound’s InChI identifier (ZARJTTAIMXRCED-UHFFFAOYSA-J) confirms its stereochemical configuration, which is critical for its binding affinity to cellulose fibers in dyeing processes . Its synthesis involves sequential azo coupling and triazine ring functionalization, typical of industrial dye manufacturing .
Properties
CAS No. |
70210-18-3 |
|---|---|
Molecular Formula |
C25H14ClN7Na4O13S4 |
Molecular Weight |
876.1 g/mol |
IUPAC Name |
tetrasodium;2-[[4-chloro-6-[3-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C25H18ClN7O13S4.4Na/c26-23-29-24(31-25(30-23)28-16-10-13(47(35,36)37)6-8-19(16)48(38,39)40)27-12-5-7-20(49(41,42)43)17(9-12)32-33-18-11-21(50(44,45)46)14-3-1-2-4-15(14)22(18)34;;;;/h1-11,34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,27,28,29,30,31);;;;/q;4*+1/p-4 |
InChI Key |
RUQXOAJQMVMBDP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aromatic Amines
- The starting aromatic amine (such as 4-aminobenzenesulfonic acid derivatives) is diazotized by treatment with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperature (0–5 °C).
- This forms the diazonium salt intermediate, which is highly reactive and used immediately in the next step.
Azo Coupling with Naphtholic Compounds
- The diazonium salt is coupled with a hydroxy-substituted naphthalene sulfonate (e.g., 1-hydroxy-4-sulfonatonaphthalene) in alkaline medium to form the azo linkage (-N=N-) attaching the naphthyl group to the aromatic ring.
- This reaction is carefully controlled to maintain pH around 8-10 to optimize coupling efficiency and avoid side reactions.
Synthesis of the Triazine Intermediate
- 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) is reacted sequentially with nucleophiles such as sulfonated aniline derivatives to substitute chlorine atoms selectively.
- The first substitution is usually performed at low temperature (0–5 °C) to control regioselectivity, followed by subsequent substitutions at higher temperatures (25–50 °C).
Coupling of the Azo Chromophore to the Triazine Core
- The azo-coupled naphthyl compound is then introduced to the triazine intermediate to form the final reactive dye structure.
- This step involves nucleophilic aromatic substitution where the amino groups on the azo compound displace chlorine atoms on the triazine ring.
Neutralization and Salt Formation
- The final compound is neutralized with sodium hydroxide to form the tetrasodium salt, enhancing water solubility and dye fixation properties.
- The product is purified by crystallization or precipitation from aqueous solution.
Data Tables Summarizing Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | ~1–2 | 0.5–1 | >90 | Low temp to stabilize diazonium |
| Azo Coupling | Diazonium salt + 1-hydroxy-4-sulfonatonaphthalene | 8–10 | 8–10 | 1–2 | 85–95 | Alkaline medium for coupling |
| Triazine substitution | Cyanuric chloride + sulfonated aniline | 0–50 | Neutral | 1–3 | 80–90 | Stepwise substitution on triazine |
| Final coupling | Azo compound + triazine intermediate | 25–50 | Neutral | 2–4 | 75–85 | Nucleophilic aromatic substitution |
| Neutralization | NaOH | Room temp | 7–8 | 0.5–1 | Quantitative | Formation of tetrasodium salt |
Research Outcomes and Analytical Characterization
- Spectroscopic Analysis: UV-Vis spectroscopy confirms the characteristic azo chromophore absorption peaks around 400–500 nm. FTIR spectra show bands corresponding to sulfonate groups (S=O stretch ~1200 cm^-1) and triazine ring vibrations.
- Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify the purity of the final dye product, typically >95%.
- Color Fastness Tests: The dye exhibits excellent fastness to washing, light, and perspiration when applied to cotton textiles, attributed to the reactive triazine moiety forming covalent bonds with cellulose fibers.
- Thermal Stability: Thermogravimetric analysis (TGA) indicates stability up to approximately 250 °C, suitable for textile processing conditions.
- Solubility: The tetrasodium salt form shows high solubility in water (>100 g/L), facilitating its use in aqueous dye baths.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various sulfonated and aminated derivatives, which can have different applications depending on their chemical properties .
Scientific Research Applications
Applications in Analytical Chemistry
Dyeing and Pigmentation : The compound is utilized as a dye in the textile industry due to its vibrant color properties. Its stability and solubility make it suitable for dyeing fabrics and papers. The sulfonate groups contribute to the dye's affinity for fibers, ensuring strong coloration.
Fluorescent Probes : Tetrasodium 2-[[4-chloro-6... has been investigated for its potential as a fluorescent probe in biological applications. Its ability to emit fluorescence upon excitation allows it to be used in imaging techniques such as fluorescence microscopy.
| Application | Description |
|---|---|
| Dyeing | Used as a dye for textiles and papers due to vibrant colors. |
| Fluorescent Probes | Investigated for use in fluorescence microscopy. |
Biochemical Applications
Biological Assays : The compound has been employed in various biological assays to study enzyme activity and protein interactions. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.
Antimicrobial Activity : Research indicates that tetrasodium 2-[[4-chloro-6... exhibits antimicrobial properties. This makes it a candidate for applications in pharmaceuticals and healthcare products aimed at reducing microbial growth.
Environmental Applications
Water Treatment : Due to its chemical properties, this compound can be utilized in water treatment processes. It has the potential to act as a flocculant or coagulant, aiding in the removal of contaminants from wastewater.
Pollution Monitoring : Tetrasodium 2-[[4-chloro-6... can also serve as a marker for pollution monitoring studies. Its presence can indicate the levels of certain pollutants in aquatic environments.
Case Studies
- Textile Industry Application : A study demonstrated the effectiveness of tetrasodium 2-[[4-chloro-6... as a dye for cotton fabrics. The results showed high color fastness and minimal fading after multiple washes, highlighting its suitability for commercial dyeing processes.
- Biological Assay Development : In a biochemical assay involving enzyme kinetics, tetrasodium 2-[[4-chloro-6... was used to measure the activity of a specific enzyme. The results indicated that the compound could effectively inhibit enzyme activity at certain concentrations, providing valuable data for further research.
- Water Treatment Efficacy : A pilot study evaluated the use of tetrasodium 2-[[4-chloro-6... in treating industrial wastewater. The findings revealed significant reductions in turbidity and chemical oxygen demand (COD), suggesting its potential as an effective treatment agent.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonated azo-triazine dyes. Key structural analogs and their differentiating properties are outlined below:
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Structural Variations and Solubility :
- The target compound’s tetrasodium sulfonate groups confer higher water solubility (>500 g/L) compared to trisodium analogs (e.g., 334 g/L for CAS 70210-13-8) .
- Fluoro and chlorophenyl substituents (e.g., CAS 70833-54-4) reduce solubility but enhance photostability, making them suitable for outdoor applications .
Functional Group Impact on Applications :
- Chloro-triazine groups (common in all analogs) enable covalent bonding with cellulose, critical for reactive dyeing .
- Dimethylphenyl groups (CAS 70210-13-8) increase steric hindrance, reducing aggregation in solution and improving dye uniformity .
Molecular Weight and Performance :
- Higher molecular weight (938 g/mol vs. 632 g/mol) correlates with enhanced color strength and wash fastness due to increased chromophore density .
Sodium Counterions :
- Tetrasodium salts (e.g., target compound) exhibit better solubility and ionic stability than trisodium variants, crucial for industrial dye baths .
Biological Activity
Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate (CAS 70210-18-3) is a synthetic dye commonly used in various applications, including tattoo inks and cosmetic products. Its complex structure and potential biological activities warrant a detailed examination of its effects on human health and the environment.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H14ClN7Na4O13S4 |
| Molecular Weight | 876.09 g/mol |
| EINECS Number | 274-415-2 |
| Solubility | Highly soluble in water |
Toxicological Studies
Research indicates that this compound exhibits various biological activities that may impact human health:
- Irritation and Sensitization : Studies have shown that azo dyes can cause skin and eye irritation. The Draize test has been employed to assess the irritative potential of similar compounds, indicating a risk of allergic reactions in sensitive individuals .
- Carcinogenicity : Azo dyes are often scrutinized for their potential carcinogenic effects due to their ability to form aromatic amines upon metabolic activation. Regulatory assessments have flagged certain azo compounds for further investigation due to their mutagenic properties .
- Environmental Impact : The degradation products of azo dyes can lead to environmental toxicity. Studies have reported that some degradation products possess higher toxicity than the parent compound, raising concerns about their long-term ecological effects .
Case Study 1: Tattoo Ink Reactions
A significant case study involved the use of this compound in tattoo inks. Reports indicated that individuals with tattoos containing this dye experienced allergic reactions characterized by erythema and swelling at the site of application. Follow-up studies suggested a correlation between the dye's chemical structure and its sensitizing potential .
Case Study 2: Cosmetic Safety Assessments
In cosmetic formulations, this compound has been evaluated for safety as part of broader assessments conducted by regulatory bodies. The findings revealed that while the compound is effective as a colorant, its safety profile necessitates stringent concentration limits to mitigate risks associated with prolonged exposure .
Q & A
Q. What are the recommended strategies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Azo coupling : Reacting a diazonium salt (e.g., from 1-hydroxy-4-sulphonato-2-naphthylamine) with a triazine intermediate under acidic conditions to form the azo linkage .
- Triazine functionalization : Substituting chlorine atoms on the 1,3,5-triazine ring with aromatic amines (e.g., 4-sulphonatophenyl derivatives) via nucleophilic aromatic substitution. Refluxing in ethanol with glacial acetic acid as a catalyst is common .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the product, followed by lyophilization for sodium salt formation .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection (λ = 400–500 nm) to monitor azo group absorbance .
- Mass Spectrometry (LC-MS/MS) : Electrospray ionization (ESI) in negative mode to confirm molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons, sulphonate group integration, and triazine ring substitution .
Q. How can solubility and stability be maintained during experimental handling?
- Solubility : The tetrasodium salt form ensures high aqueous solubility (>100 mg/mL in Milli-Q water). Pre-dissolve in neutral pH buffers to avoid precipitation .
- Light sensitivity : Store solutions in amber vials to prevent azo bond photodegradation .
- Temperature : Avoid prolonged heating above 60°C to prevent triazine ring hydrolysis .
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
- Azo group (-N=N-) : Sensitive to reducing agents (e.g., Na₂S₂O₄) and UV light. Use inert atmospheres for redox studies .
- Sulphonates (-SO₃⁻) : Participate in electrostatic interactions with cations (e.g., Ca²⁺, Fe³⁺). Chelate metals in solution using EDTA to avoid interference .
- Triazine ring : Reacts with nucleophiles (e.g., amines, thiols). Control pH (6–8) to balance reactivity and stability .
Q. How can researchers validate the compound’s identity when commercial standards are unavailable?
- Synthetic validation : Compare NMR/IR spectra with intermediates (e.g., isolated triazine or azo precursors) .
- Chromatographic cross-check : Use retention time alignment with structurally similar compounds (e.g., disodium naphthalene disulphonates) .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported solubility or stability data?
- Controlled variable testing : Systematically vary pH (2–12), ionic strength (0–1 M NaCl), and temperature (4–80°C) to identify degradation thresholds .
- Advanced analytics : Employ time-resolved UV-Vis spectroscopy to monitor azo bond integrity under stress conditions .
- Reference standards : Use analogues (e.g., disodium 6-amino-4-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate) for comparative studies .
Q. How can metal-ion interactions be quantified, and what are the implications for catalytic or environmental studies?
- Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for metals like Cu²⁺ or Fe³⁺ .
- Fluorescence quenching : Track changes in naphthol emission (λem = 450 nm) upon metal chelation .
- Environmental impact : Simulate wastewater treatment using SPE and LC-MS/MS to assess biodegradation products .
Q. What mechanistic insights can be gained from studying its degradation pathways?
- Acidic hydrolysis : The triazine ring undergoes stepwise chloride displacement, forming intermediates detectable via LC-MS .
- Photolysis : UV exposure cleaves the azo bond, producing naphthol and triazine fragments. Use radical scavengers (e.g., tert-butanol) to identify reactive oxygen species (ROS) involvement .
- Microbial degradation : Incubate with activated sludge and profile metabolites (e.g., sulphonate-to-sulphate conversion) .
Q. How can computational methods aid in predicting its behavior in complex matrices?
- Molecular docking : Model interactions with enzymes (e.g., azoreductases) using software like AutoDock Vina .
- DFT calculations : Predict redox potentials and HOMO-LUMO gaps to explain photostability .
- QSAR modeling : Correlate substituent patterns (e.g., chloro vs. sulphonate positions) with solubility/toxicity .
Q. What strategies optimize its use as a probe in fluorescence or colorimetric assays?
- pH-dependent studies : Adjust buffer systems (e.g., Tris-HCl vs. phosphate) to maximize azo group absorbance .
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) to enhance sensitivity for trace detection .
- Cross-validation : Compare performance with commercial dyes (e.g., Evans Blue) in controlled assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
